zinc;oxalate;dihydrate

Lithium-ion battery Anode material Electrochemical performance

ZnO nanostructure researchers often encounter batch-to-batch morphology drift with conventional zinc salts. Zinc oxalate dihydrate resolves this via a defined two-step thermal decomposition-dehydration followed by decomposition-yielding reproducible particle architectures. • Delivers ZnO nanoparticles with 30-55 nm diameter and narrow size dispersion • Generates porous ZnO structures up to 126 m²/g specific surface area for gas-sensing and photocatalysis • Available in 99.999% (metals basis) grade for Li-ion anode compositing-achieving 450 mAh/g discharge capacity with graphite • Ambient storage; ships under UN3288 (Class 6.1, PG III) hazmat protocol

Molecular Formula C2H4O6Zn
Molecular Weight 189.4 g/mol
CAS No. 4255-07-6
Cat. No. B040002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;oxalate;dihydrate
CAS4255-07-6
SynonymsZINC OXALATE; ZINC OXALATE DIHYDRATE; Zincoxalatedihydrate,Puratronic,99.999%(metalsbasis); Zincoxalatedihydrate,98%; oxalic acid zinc salt; zinc oxalate dihydrate, puratronic; Zinc oxalate dihydrate, Puratronic(R), 99.999% (metals basis); Zinc Oxalate Di
Molecular FormulaC2H4O6Zn
Molecular Weight189.4 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].O.O.[Zn+2]
InChIInChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2
InChIKeyWCKIDCVWRJUPFY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Oxalate Dihydrate for ZnO Nanostructure Synthesis


Zinc oxalate dihydrate (ZnC₂O₄·2H₂O, CAS 4255-07-6) is an inorganic metal oxalate salt that functions primarily as a versatile precursor for the synthesis of zinc oxide (ZnO) nanostructures via controlled thermal decomposition [1]. The compound is commercially available in ultra-high purity grades, including 99.999% (metals basis) Puratronic™ grade, making it suitable for demanding materials science and energy storage applications . Its well-characterized thermal decomposition behavior, which yields ZnO with predictable particle sizes and morphologies, positions it as a strategically advantageous alternative to other zinc precursors such as zinc acetate dihydrate or zinc nitrate hexahydrate [1].

Why Zinc Oxalate Dihydrate Substitution Fails


While various zinc salts (e.g., acetate, nitrate, carbonate) can serve as precursors for ZnO synthesis, direct substitution with zinc oxalate dihydrate is not straightforward. The decomposition pathway, kinetics, and resulting ZnO morphology are highly specific to the precursor chemistry [1]. Zinc oxalate dihydrate undergoes a distinct two-step thermal degradation process—dehydration followed by decomposition—with activation energies that differ markedly from those of zinc carbonate or zinc hydroxide [2]. This unique kinetic profile enables precise control over ZnO particle size and surface area, which is critical for applications where nanostructure uniformity directly dictates electrochemical or catalytic performance [3]. Furthermore, the ultra-high purity grades available for this specific compound (e.g., 99.999% metals basis) are not universally offered for all zinc salts, limiting the achievable purity in the final ZnO product when using less refined precursors [4].

Performance Evidence for Zinc Oxalate Dihydrate


ZnO Anode Capacity vs. Graphite

When ZnO derived from the thermal decomposition of zinc oxalate dihydrate is used as an anode material in lithium-ion batteries, its performance significantly exceeds that of a pure graphite anode. Specifically, cells with ZnO anodes achieved a discharge capacity of 356 mAh/g, while ZnO/graphite composite anodes reached 450 mAh/g, compared to the lower capacity of pure graphite anodes [1]. This demonstrates the value of the oxalate-derived ZnO as a capacity-enhancing additive.

Lithium-ion battery Anode material Electrochemical performance

Surface Area: Oxalate vs. Carbonate ZnO

One-dimensional porous ZnO prepared by calcination of a zinc oxalate precursor exhibits a specific surface area of 126 m²/g and a total pore volume of 0.13 cm³/g [1]. In contrast, ZnO nanopowders obtained from a hydroxocarbonate precursor (Zn₅(OH)₆(CO₃)₂) typically yield particles less than 100 nm in size with unspecified but lower surface areas, as the oxalate route is specifically noted for generating high surface area mesoporous structures [2].

Photocatalysis Gas sensing Nanostructured materials

Nanoparticle Size Control: Oxalate vs. Hydroxocarbonate

The zinc oxalate dihydrate precursor route enables the synthesis of highly uniform ZnO nanoparticles. In one study, nanorods of zinc oxalate dihydrate (120 nm diameter, 600 nm length) were decomposed at 450°C to yield ZnO nanoparticles with a uniform diameter of 55 nm [1]. In another study, a solvothermal oxalate route produced ZnO constructed from nanoparticles approximately 30 nm in size [2]. For comparison, a standard precipitation route using a hydroxocarbonate precursor (Zn₅(OH)₆(CO₃)₂) at 500°C produced ZnO nanopowders with quasispherical particles less than 100 nm in size, but with less uniformity [3]. The oxalate route provides finer control over the final ZnO particle size and morphology.

Nanoparticle synthesis Size control Optical ceramics

Decomposition Kinetics: Oxalate vs. Carbonate

The decomposition of anhydrous ZnC₂O₄ to ZnO is characterized by an activation energy of approximately 181.4–186.5 kJ/mol under non-isothermal conditions and 190.8 kJ/mol under isothermal conditions [1]. The overall formation of ZnO from ZnC₂O₄·2H₂O has a reported activation energy of 119.7 kJ/mol [2]. In contrast, the thermal decomposition of zinc carbonate (ZnCO₃) to ZnO occurs with a lower activation energy and at a lower temperature range, which can lead to rapid, less-controlled particle growth and agglomeration [3]. The higher activation energy for oxalate decomposition provides a wider processing window for achieving desired ZnO nanostructures.

Thermal analysis Kinetics Process control

Zinc Oxalate Dihydrate as Direct Anode

Beyond serving as a precursor, zinc oxalate dihydrate itself can function as a green anode material for lithium-ion batteries. Charge-discharge analysis shows that zinc oxalate dihydrate, when used directly as an anode material, delivered a discharge capacity of 25 mAh/g [1]. This is lower than the 356-450 mAh/g achieved by the derived ZnO, but it establishes the compound's intrinsic electrochemical activity. While this performance does not surpass state-of-the-art anodes, it highlights the compound's versatility as both a precursor and a functional material.

Lithium-ion battery Green anode Energy storage

Application Scenarios for Zinc Oxalate Dihydrate


ZnO Anodes for Lithium-Ion Batteries

Researchers and battery manufacturers aiming to enhance the capacity of graphite anodes can utilize zinc oxalate dihydrate as a precursor for ZnO. As demonstrated in the evidence above, ZnO derived from this precursor, when composited with graphite, achieves a discharge capacity of 450 mAh/g, significantly outperforming pure graphite anodes [1]. This application scenario is ideal for groups seeking to improve energy density in next-generation Li-ion cells.

Uniform ZnO Nanoparticles for Optoelectronics

For applications requiring precise control over nanoparticle size and morphology—such as in UV emitters, gas sensors, or scintillation ceramics—the zinc oxalate dihydrate route is preferred. The evidence shows it can reliably produce ZnO nanoparticles with diameters of 30-55 nm and high uniformity, a level of control not easily achieved with carbonate or hydroxide precursors [1]. This makes it the material of choice for research groups and manufacturers focused on advanced optoelectronic components.

High-Surface-Area ZnO for Photocatalysis and Sensing

In photocatalysis and gas sensing, the specific surface area of ZnO is a key performance indicator. The oxalate precursor route yields porous ZnO structures with a specific surface area of 126 m²/g, which is advantageous for maximizing reactive sites [1]. This scenario is highly relevant for environmental remediation projects and the development of highly sensitive chemical sensors where surface interactions govern device efficiency.

Novel Electrode Materials R&D

Given its demonstrated, albeit modest, intrinsic electrochemical activity as a direct anode material (25 mAh/g), zinc oxalate dihydrate serves as a useful platform compound for materials scientists exploring new electrode formulations and surface modifications [1]. Its well-defined structure and high purity make it a reliable starting point for systematic studies aimed at discovering next-generation energy storage materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for zinc;oxalate;dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.